molecular formula C21H28O3Si B3141589 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid CAS No. 480450-04-2

3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

Cat. No. B3141589
CAS RN: 480450-04-2
M. Wt: 356.5 g/mol
InChI Key: NMICKXRYUBQJHR-UHFFFAOYSA-N
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Description

The compound “3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid” is a complex organic molecule. The tert-butyldiphenylsilyl (TBDPS) group in the compound is known as a protecting group for alcohols . It was first suggested as a protecting group by Hanessian and Lavallée in 1975 . The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups .


Synthesis Analysis

The TBDPS group can be easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .


Molecular Structure Analysis

The molecular structure of the compound involves a complex arrangement of carbon, hydrogen, oxygen, and silicon atoms. The TBDPS group contributes to the steric bulk of the molecule, which is thought to increase its stability .


Chemical Reactions Analysis

The TBDPS group in the compound is resistant to various chemical reactions. It is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are influenced by the TBDPS group. The group is resistant to various conditions, including acidic hydrolysis and nucleophilic species . It is also resistant to various types of reactions, including reducing, oxidative, nucleophile, electrophile, radical, and carbene reactions .

Mechanism of Action

Target of Action

The primary target of 3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid is the lithium anode in high-voltage lithium metal batteries . The lithium anode is an ideal anode to replace graphite due to its high theoretical specific capacity .

Mode of Action

The compound acts as an effective additive in high-voltage lithium metal batteries . It is preferentially reduced on the surface of the lithium anode, forming a flat and dense Solid Electrolyte Interphase (SEI) layer . This SEI layer inhibits the consumption of the electrolyte and improves the electrochemical reversibility during the lithium plating/stripping process .

Biochemical Pathways

The compound’s action primarily affects the electrochemical precipitation of lithium ions on the electrode surface . By forming a dense SEI layer, it modifies the morphology and chemical properties of the SEI layer, which is a key factor influencing this precipitation .

Pharmacokinetics

The tert-butyldiphenylsilyl group, part of the compound’s structure, is known for its increased stability towards acidic conditions and nucleophilic species . This stability likely contributes to the compound’s effectiveness and bioavailability in its target environment.

Result of Action

The result of the compound’s action is the formation of a flat and dense SEI layer on the surface of the lithium anode . This layer inhibits the consumption of the electrolyte and improves the electrochemical reversibility during the lithium plating/stripping process . Ultimately, this leads to enhanced performance of high-voltage lithium metal batteries .

Action Environment

The compound’s action, efficacy, and stability are influenced by the environmental conditions within the lithium metal battery. For instance, the presence of a fluoride source such as TBAF or TAS-F can affect the stability of the tert-butyldiphenylsilyl group . Additionally, the electrochemical environment of the lithium anode plays a crucial role in the compound’s effectiveness .

Future Directions

The use of the TBDPS group in organic synthesis continues to be an area of active research. Its unique properties make it a valuable tool in the synthesis of complex organic molecules. Future research may focus on further exploring its potential applications and improving the methods for its introduction and removal .

properties

IUPAC Name

3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMICKXRYUBQJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid
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3-((Tert-butyl(diphenyl)silyl)oxy)-2,2-dimethylpropanoic acid

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